

physicochemical properties of 5-nitropyrimidine

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Compound Name: **5-Nitropyrimidine**

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Nitropyrimidine**

Abstract

5-Nitropyrimidine stands as a foundational scaffold in medicinal chemistry and drug development, primarily due to the versatile reactivity imparted by the electron-withdrawing nitro group on the pyrimidine core. An intimate understanding of its physicochemical properties is paramount for researchers aiming to leverage this molecule for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical attributes of **5-nitropyrimidine**, including its spectroscopic profile, solubility, ionization, and lipophilicity. In addition to collating available data, this document furnishes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to conduct self-validating studies. The synthesis, reactivity, and stability of the molecule are also discussed to provide a holistic view for its application in drug discovery workflows.

Introduction

The pyrimidine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The introduction of a nitro group at the 5-position dramatically influences the electronic character of the ring, rendering it susceptible to nucleophilic substitution and other chemical modifications. This makes **5-nitropyrimidine** and its derivatives valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The physicochemical properties of this parent molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to aqueous solubility and membrane

permeability of its downstream derivatives. This guide is intended to be a practical resource for researchers, providing both foundational data and the methodological framework to explore this important chemical entity.

Core Physicochemical Properties

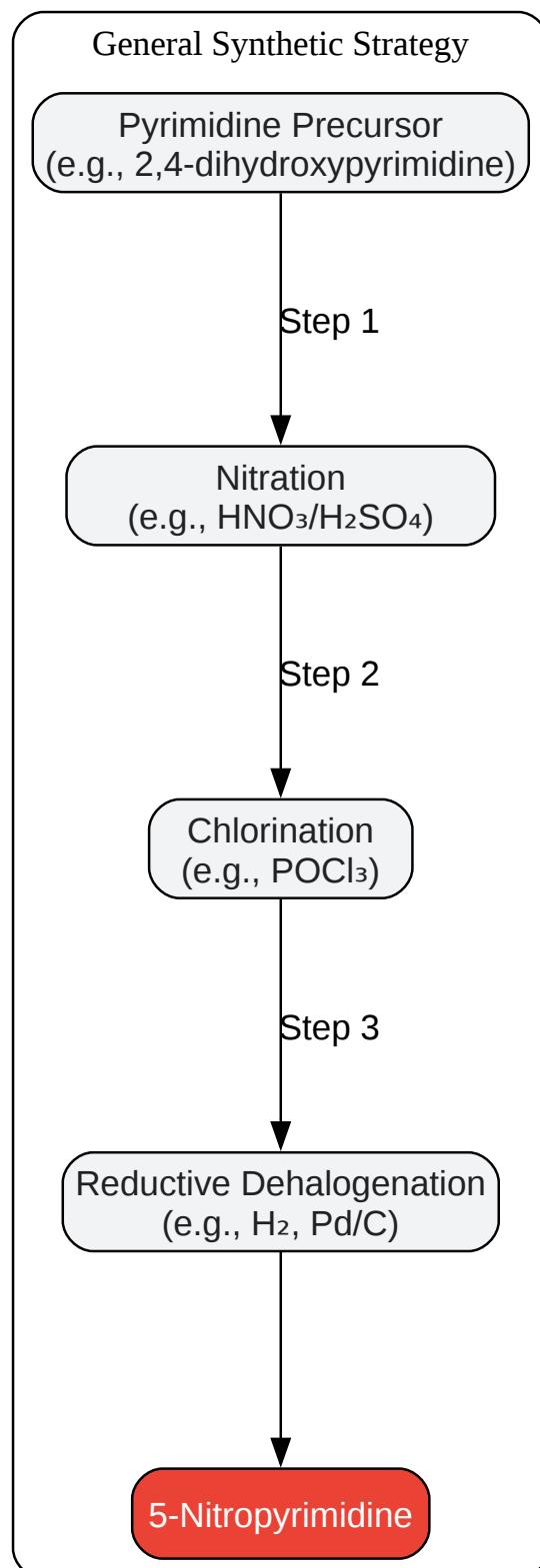
A summary of the key physicochemical data for **5-nitropyrimidine** is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on high-quality computational predictions and should be experimentally verified for critical applications.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₄ H ₃ N ₃ O ₂	-	[PubChem][1]
Molecular Weight	125.09 g/mol	-	[PubChem][1]
CAS Number	14080-32-1	-	[ChemicalBook][2]
Melting Point	56-58 °C	Experimental	[ChemicalBook][2]
Boiling Point	252 °C	Experimental	[ChemicalBook][2]
Density	1.425 g/cm ³	Experimental	[ChemicalBook][2]
pKa	0.59 ± 0.10	Predicted	[ChemicalBook][2]
logP	0	Computed (XLogP3-AA)	[PubChem][1]

Synthesis and Reactivity

The synthesis of **5-nitropyrimidine** itself is not as commonly reported as that of its more reactive chlorinated derivatives, such as 2,4-dichloro-**5-nitropyrimidine** or 4,6-dichloro-**5-nitropyrimidine**. These derivatives are typically synthesized by the nitration of a corresponding dihydroxypyrimidine precursor, followed by chlorination with an agent like phosphorus oxychloride[3][4]. The parent **5-nitropyrimidine** can then be obtained through subsequent dehalogenation reactions.

A general synthetic approach starting from a suitable pyrimidine precursor is outlined below. The reactivity of the **5-nitropyrimidine** ring is dominated by the strong electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.



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Caption: Generalized synthetic pathway for **5-nitropyrimidine**.

Spectroscopic Profile

The structural elucidation of **5-nitropyrimidine** and its derivatives relies heavily on standard spectroscopic techniques.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of **5-nitropyrimidine** is expected to be simple. Due to the symmetry of the molecule, two distinct signals are anticipated: one for the proton at the C2 position and another for the equivalent protons at the C4 and C6 positions. The powerful electron-withdrawing effect of the nitro group will significantly deshield these protons, shifting their resonances downfield. For comparison, the aromatic protons of the parent pyrimidine ring appear around δ 8.7-9.2 ppm. The protons of **5-nitropyrimidine** are expected to appear at even lower field. For example, in 2-amino-**5-nitropyrimidine**, the pyrimidine ring protons appear at δ 8.0-9.0 ppm[5].
- **¹³C NMR Spectroscopy:** The carbon signals for **5-nitropyrimidine** will also be influenced by the nitro group. The C5 carbon directly attached to the nitro group will be significantly affected, and the C2, C4, and C6 carbons will also experience downfield shifts compared to unsubstituted pyrimidine.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by characteristic vibrations of the pyrimidine ring and the nitro group. Key expected absorptions include:
 - **NO₂ Asymmetric Stretch:** Strong band typically in the 1500-1660 cm^{-1} region[6].
 - **NO₂ Symmetric Stretch:** Strong band typically in the 1260-1390 cm^{-1} region[6].
 - **C-H Aromatic Stretch:** Above 3000 cm^{-1} .
 - **C=N and C=C Ring Stretching:** In the 1400-1650 cm^{-1} region. For instance, the FTIR spectrum of 2,4-dichloro-6-methyl-**5-nitropyrimidine** shows characteristic nitro group peaks[7].
- **UV-Visible Spectroscopy:** The UV-Vis spectrum of pyrimidine derivatives is characterized by $\pi \rightarrow \pi^*$ transitions. The presence of the nitro group, a strong chromophore, will result in absorption bands in the UV region. The position of the maximum absorbance (λ_{max}) can be influenced by the solvent and the pH of the medium[8][9]. The λ_{max} is expected to be in

the UV region, and due to the electronic nature of the molecule, it is likely to be colorless in solution[10].

Ionization and Lipophilicity (pKa & LogP)

The pKa and LogP are critical parameters in drug development, influencing a molecule's solubility, permeability, and interaction with biological targets.

Acidity (pKa)

The pKa of a compound describes its tendency to ionize in solution. For **5-nitropyrimidine**, the basicity of the ring nitrogen atoms is significantly reduced by the electron-withdrawing nitro group. The predicted pKa for the protonated form is approximately 0.59, indicating that it is a very weak base[2].

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium[11]. A computed LogP value for **5-nitropyrimidine** is 0, suggesting a relatively balanced distribution between aqueous and lipid phases[1]. This value is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5[12].

Solubility

The solubility of a compound in various solvents is a fundamental property that impacts its utility in synthesis, formulation, and biological testing. While specific quantitative solubility data for **5-nitropyrimidine** is not readily available in the literature, its structure suggests it will be soluble in polar organic solvents and have limited solubility in water. The general principle of "like dissolves like" applies, and its polarity, influenced by the nitro group and nitrogen heteroatoms, will govern its solubility profile[13].

Stability Profile

The stability of **5-nitropyrimidine** under various conditions is a crucial consideration for its synthesis, storage, and application.

- **Hydrolytic Stability:** The stability of the molecule in aqueous solutions at different pH values is important. While specific data for **5-nitropyrimidine** is lacking, the kinetics of hydrolysis for related nitro-substituted heterocyclic compounds can be pH-dependent[14][15][16]. Studies on related compounds suggest that stability can vary significantly with pH, and this should be experimentally determined[17].
- **Photostability:** Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, particularly in the UV range, can lead to chemical transformations[18]. The intrinsic photostability of **5-nitropyrimidine** should be evaluated according to established guidelines if it is to be used in applications where light exposure is a factor.

Experimental Methodologies

To address the lack of comprehensive experimental data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of **5-nitropyrimidine**.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH.

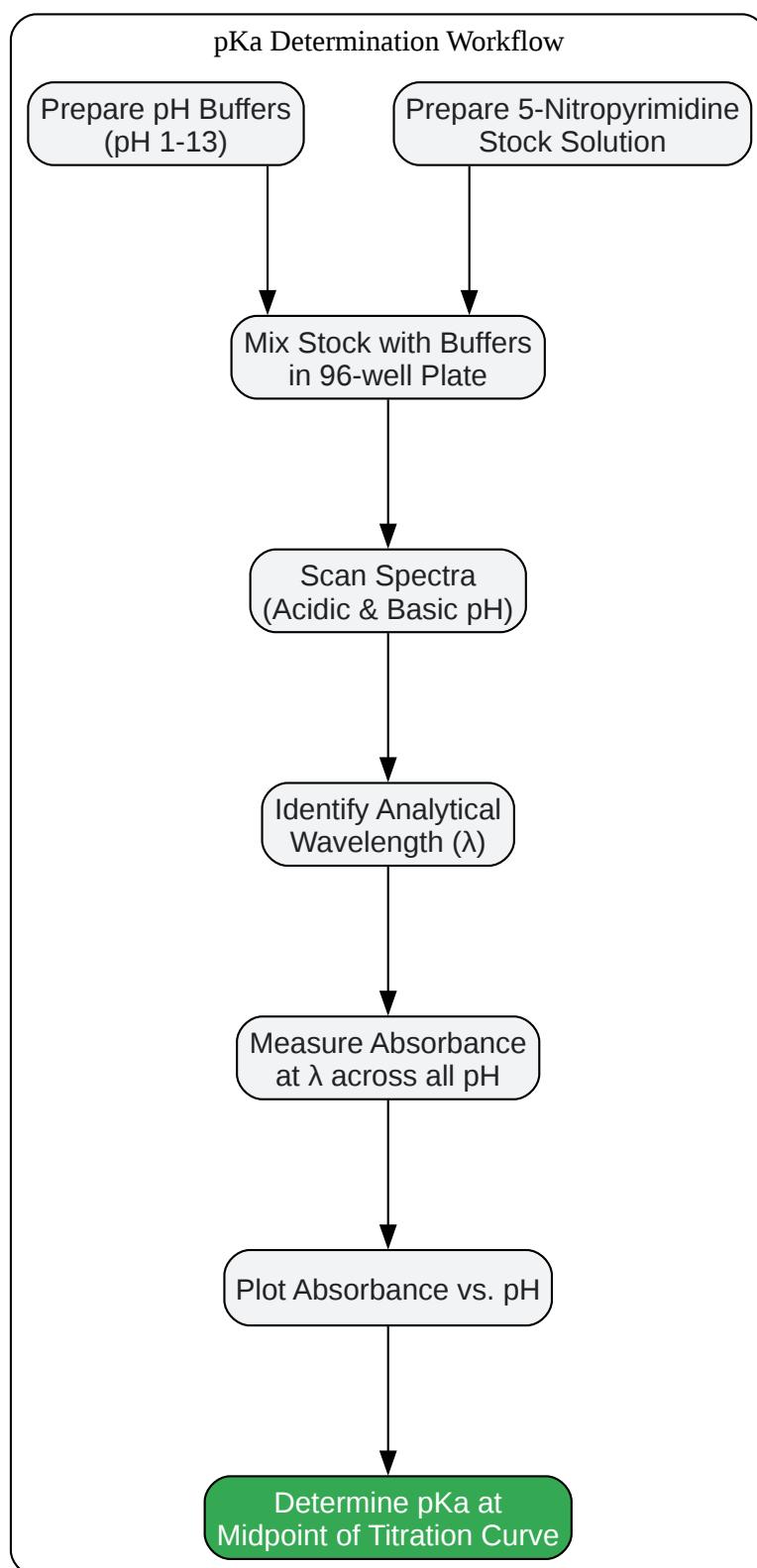
Rationale: By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined. This method is particularly useful for compounds with chromophores and requires only a small amount of sample[19].

Step-by-Step Protocol:

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 13) with known ionic strength.
- **Stock Solution Preparation:** Prepare a concentrated stock solution of **5-nitropyrimidine** in a suitable solvent (e.g., methanol or DMSO).
- **Sample Preparation:** In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration that

gives an absorbance reading in the linear range (typically 0.2-0.8).

- Spectral Scan: Scan the spectrum of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 13) buffer to determine the spectra of the fully protonated and neutral species, and to identify the wavelength of maximum difference (analytical wavelength).
- Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelength.
- Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic plateaus.



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Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

Rationale: This method directly measures the partitioning of a compound between n-octanol and water after equilibrium has been reached. It is a robust and reliable method, though it can be labor-intensive[20].

Step-by-Step Protocol:

- **Solvent Saturation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
- **Stock Solution Preparation:** Prepare a stock solution of **5-nitropyrimidine** in the aqueous phase.
- **Partitioning:** In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.
- **Equilibration:** Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the two phases.
- **Concentration Analysis:** Carefully sample both the aqueous and n-octanol phases. Determine the concentration of **5-nitropyrimidine** in each phase using a suitable analytical method, such as HPLC-UV.
- **Calculation:** Calculate the LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$.

Conclusion

5-Nitropyrimidine is a molecule of significant interest in the field of medicinal chemistry due to its synthetic versatility. This guide has consolidated the available physicochemical data and highlighted areas where experimental determination is still required. The provided protocols for pKa and LogP determination offer a clear path for researchers to generate the robust data necessary for informed decision-making in drug discovery and development programs. A

thorough understanding and experimental validation of these fundamental properties will undoubtedly facilitate the rational design and synthesis of novel pyrimidine-based therapeutic agents.

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